1,2-Dimethylhydrazine dihydrochloride

Übersicht

Beschreibung

1,2-Dimethylhydrazine hydrochloride is a chemical compound with the molecular formula

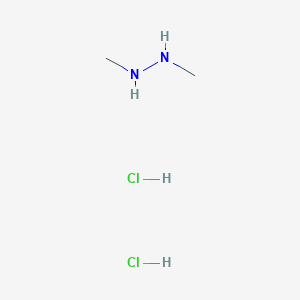

C2H8N2⋅2HCl

. It is a derivative of hydrazine, where two methyl groups are attached to the nitrogen atoms. This compound is known for its use in scientific research, particularly in the study of carcinogenesis, as it is a potent carcinogen used to induce colon cancer in experimental animal models .Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Dimethylhydrazine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of hydrazine with methylating agents. For example, hydrazine can react with methyl iodide to form 1,2-dimethylhydrazine, which is then treated with hydrochloric acid to yield the hydrochloride salt.

Another method involves the reaction of benzoyl chloride with hydrazine sulfate to form symmetrical dibenzoylhydrazine. This intermediate is then reacted with dimethyl sulfate to produce symmetrical dibenzoyldimethylhydrazine. Finally, this compound is refluxed with hydrochloric acid, followed by steam distillation and crystallization to obtain 1,2-dimethylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of 1,2-dimethylhydrazine hydrochloride typically involves large-scale methylation of hydrazine derivatives. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Analyse Chemischer Reaktionen

Reaktionstypen

1,2-Dimethylhydrazinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Nitrosamine zu bilden, die aufgrund ihrer karzinogenen Eigenschaften von Bedeutung sind.

Reduktion: Die Verbindung kann reduziert werden, um Hydrazinderivate zu bilden.

Substitution: Es kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Dimethylhydrazingruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Alkylhalogenide, Säurechloride.

Hauptprodukte

Oxidationsprodukte: Nitrosamine.

Reduktionsprodukte: Hydrazinderivate.

Substitutionsprodukte: Verschiedene substituierte Hydrazine, abhängig von den verwendeten Reagenzien.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

DMH plays a pivotal role in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce nitrogen groups efficiently makes it invaluable for constructing complex molecular frameworks found in therapeutic agents:

- Antiviral Drugs : DMH is utilized in synthesizing compounds that exhibit antiviral properties.

- Antidepressants : The compound aids in developing nitrogen-containing frameworks essential for certain antidepressant medications.

- Anticancer Compounds : DMH is crucial in creating drugs targeting various cancers, including colon cancer .

Agricultural Chemistry

In the agricultural sector, DMH is used to synthesize pesticides and herbicides. Its chemical properties assist in constructing effective compounds for pest control:

- Pesticides : DMH derivatives are employed to create novel pesticides that are more effective and environmentally friendly.

- Herbicides : The compound's reactivity allows for the development of herbicides with improved efficacy against weeds .

Research and Analytical Chemistry

DMH is also utilized in research laboratories for method development:

- Chemical Analysis : Its predictable reactivity makes it an excellent candidate for developing standard testing procedures.

- Environmental Testing : DMH is used to create stable products under controlled conditions, essential for compliance with environmental regulations .

Case Study 1: DMH-Induced Carcinogenesis

Research has shown that DMH is widely used as a carcinogen to induce colon cancer in animal models. A study involving female CF1 mice demonstrated that administration of DMH resulted in a high incidence of colon adenocarcinomas, highlighting its role as a potent carcinogen .

| Study | Model Organism | Dose (mg/kg) | Tumor Incidence (%) |

|---|---|---|---|

| Deschner & Long (1977) | CF1 Mice | 20 mg/kg | 83% developed colonic neoplasms |

| NCBI (1999) | Rats | 30 mg/kg | Significant tumor development observed |

Case Study 2: Antitumor Effects of Aged Garlic Extract

A study investigated the antitumor effects of aged garlic extract (AGE) on rats with DMH-induced carcinogenesis. The findings suggested that AGE could inhibit tumor development, providing insights into potential therapeutic strategies against DMH-induced cancers .

Wirkmechanismus

The carcinogenic effects of 1,2-dimethylhydrazine hydrochloride are primarily due to its ability to form DNA adducts, leading to mutations and genomic instability. The compound is metabolized in the liver to form reactive intermediates, which then interact with DNA, causing alkylation and subsequent mutations. These mutations can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell proliferation and tumor formation .

Vergleich Mit ähnlichen Verbindungen

1,2-Dimethylhydrazinhydrochlorid ist unter den Hydrazinderivaten aufgrund seiner starken karzinogenen Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:

1,1-Dimethylhydrazin:

Hydrazin: Die Stammverbindung, die in verschiedenen industriellen Anwendungen und als Vorläufer für viele Hydrazinderivate verwendet wird.

Methylhydrazin: Ein einfacheres Derivat mit einer Methylgruppe, das in der chemischen Synthese und als Forschungsreagenz verwendet wird.

1,2-Dimethylhydrazinhydrochlorid zeichnet sich durch seinen spezifischen Einsatz in der Krebsforschung aus und bietet ein zuverlässiges Modell zur Untersuchung der Darmkrebsentstehung und zur Prüfung von Krebsmedikamenten .

Biologische Aktivität

1,2-Dimethylhydrazine dihydrochloride (DMH) is a well-known chemical compound primarily recognized for its potent carcinogenic properties, particularly in the induction of colon cancer in various animal models. This article delves into the biological activity of DMH, focusing on its mechanisms of action, metabolic pathways, and the effects observed in experimental studies.

1,2-Dimethylhydrazine is a member of the hydrazine family and acts as a strong DNA alkylating agent. Upon administration, DMH undergoes metabolic activation to form reactive metabolites that interact with DNA, leading to mutagenic changes. The primary mechanism involves the methylation of guanine bases at the N-7 position, resulting in mispairing during DNA replication. This process ultimately contributes to tumorigenesis through the formation of mutations and aberrant crypt foci (ACF) in the colon .

Metabolic Pathway

The metabolic activation of DMH involves several enzymatic steps:

- Conversion to Azoxymethane (AOM) : DMH is converted in the liver to AOM, which is further processed into methylazoxymethanol (MAM), a highly reactive metabolite that can alkylate macromolecules .

- Formation of Reactive Oxygen Species (ROS) : The metabolism also leads to the generation of ROS, which can cause oxidative damage to cellular components, exacerbating carcinogenic processes .

Experimental Evidence and Case Studies

Numerous studies have explored the carcinogenic effects of DMH using rodent models. Below are key findings from various research efforts:

Tumor Induction Studies

- Colon Carcinogenesis : In a notable study, male Fischer 344 rats treated with DMH exhibited a high incidence of colonic neoplasms. Specifically, over 83% of treated mice developed colonic tumors after receiving six weekly subcutaneous injections .

- Dose-Response Relationship : Another study demonstrated a positive dose–response relationship for tumor incidence across various doses administered to mice and rats. Tumor types included angiomas and angiosarcomas, with higher doses correlating with increased tumor frequency .

Protective Agents

Research has also investigated potential chemopreventive agents against DMH-induced carcinogenesis:

- Vanadium Supplementation : A study found that vanadium could inhibit DNA-protein cross-links and reduce ACF formation in rats treated with DMH. This suggests a protective role against colon cancer development .

- Curcumin Treatment : Curcumin has shown promise in reducing ACF and improving redox status in DMH-treated mice. It was found to decrease iNOS expression and promote apoptosis in dysplastic cells .

Summary Table of Key Findings

Eigenschaften

CAS-Nummer |

306-37-6 |

|---|---|

Molekularformel |

C2H9ClN2 |

Molekulargewicht |

96.56 g/mol |

IUPAC-Name |

1,2-dimethylhydrazine;hydrochloride |

InChI |

InChI=1S/C2H8N2.ClH/c1-3-4-2;/h3-4H,1-2H3;1H |

InChI-Schlüssel |

RYFKTZXULZNOCC-UHFFFAOYSA-N |

SMILES |

CNNC.Cl.Cl |

Kanonische SMILES |

CNNC.Cl |

melting_point |

333 to 336 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

306-37-6 |

Physikalische Beschreibung |

Prisms (from water) or white crystalline powder. Distinct amine fishy or ammonia-like odor. (NTP, 1992) White crystalline solid with fishy or ammonia-like odor; [CAMEO] |

Piktogramme |

Acute Toxic; Health Hazard |

Löslichkeit |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) |

Synonyme |

1,2-Dimethyl-hydrazine Dihydrochloride; 1,2-Dimethylhydrazinium dichloride; Dimethylhydrazine dihydrochloride; Dimethylhydrazinium Dichloride; N,N’-Dimethylhydrazine Dihydrochloride; sym-Dimethylhydrazine Dihydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.